N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Description
“N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound. It contains a total of 31 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of chiral sulfinamides, which are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 17 non-Hydrogen bonds, 10 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 sulfone .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theCyclooxygenase (COX) enzyme , which plays a crucial role in the inflammatory response by converting arachidonic acid to prostaglandins .
Mode of Action
This inhibition could prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid cascade , a biochemical pathway that produces prostaglandins from arachidonic acid. By inhibiting the COX enzyme, the compound could disrupt this pathway and reduce the production of prostaglandins, which are known to mediate inflammation, pain, and fever .
Result of Action
The inhibition of the COX enzyme and subsequent disruption of the arachidonic acid cascade could lead to a reduction in inflammation, pain, and fever . This suggests that N-(2-methanesulfonylphenyl)-1-methyl-1H-pyrazole-3-carboxamide could have potential applications in the treatment of conditions characterized by these symptoms.
properties
IUPAC Name |
1-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15-8-7-10(14-15)12(16)13-9-5-3-4-6-11(9)19(2,17)18/h3-8H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIFZFQETXLECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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